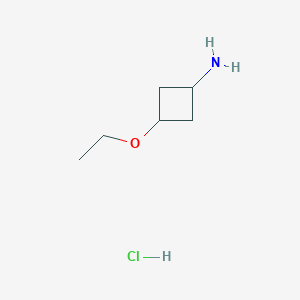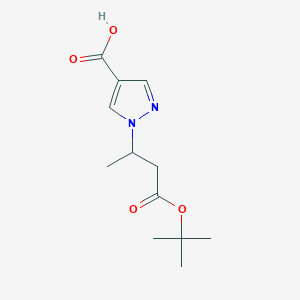![molecular formula C21H14F2N4OS2 B2573117 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189950-46-6](/img/no-structure.png)
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C21H14F2N4OS2 and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis and evaluation of fused pyrimidine derivatives for their antimicrobial and antifungal activities. These compounds have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as novel therapeutic agents for treating infections (Hossain & Bhuiyan, 2009); (Lahmidi et al., 2019).
Anticonvulsant and Antidepressant Properties
Research into pyrido and triazolopyrimidine derivatives has uncovered compounds with significant anticonvulsant and antidepressant activities, offering a basis for the development of new treatments for neurological disorders (Zhang et al., 2016).
Antitumor Activity
Compounds structurally related to the one have been evaluated for their antitumor potential, with some derivatives exhibiting potent activity against human tumor cell lines. This suggests a promising avenue for cancer research and drug development (Lauria et al., 2013).
Organic Electronics
The molecular self-assembly properties of certain triazolopyrimidine derivatives, leading to the formation of supramolecular structures with organic light-emitting capabilities, indicate potential applications in the development of OLED technology (Liu et al., 2008).
Receptor Inhibitors
Research into amino derivatives of triazolopyrimidines has revealed compounds with high affinity and selectivity towards specific adenosine receptors, suggesting applications in the design of receptor-targeted therapies (Betti et al., 1999).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 4-fluorobenzyl and (4-fluorobenzyl)thio substituents. The synthesis will involve multiple steps including cyclization, alkylation, and thiolation reactions.", "Starting Materials": [ "2-amino-4-fluorobenzonitrile", "2-bromo-4-fluorobenzene", "2-chloro-4-fluorobenzyl alcohol", "2-chloro-4-fluorobenzyl chloride", "2-aminothiophenol", "sodium hydride", "potassium carbonate", "N,N-dimethylformamide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Cyclization of 2-amino-4-fluorobenzonitrile with 2-bromo-4-fluorobenzene in the presence of potassium carbonate and N,N-dimethylformamide to form 4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole.", "Step 2: Alkylation of 4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole with 2-chloro-4-fluorobenzyl alcohol in the presence of potassium carbonate and N,N-dimethylformamide to form 4-(4-fluorobenzyl)-1-(2-chloro-4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole.", "Step 3: Conversion of 4-(4-fluorobenzyl)-1-(2-chloro-4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole to 4-(4-fluorobenzyl)-1-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole by treatment with sodium hydride and 2-chloro-4-fluorobenzyl chloride in N,N-dimethylformamide.", "Step 4: Thiolation of 4-(4-fluorobenzyl)-1-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazole with 2-aminothiophenol in the presence of acetic acid and ethanol to form the final compound, 4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one." ] } | |
CAS-Nummer |
1189950-46-6 |
Produktname |
4-(4-fluorobenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
Molekularformel |
C21H14F2N4OS2 |
Molekulargewicht |
440.49 |
IUPAC-Name |
8-[(4-fluorophenyl)methyl]-12-[(4-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H14F2N4OS2/c22-15-5-1-13(2-6-15)11-26-19(28)18-17(9-10-29-18)27-20(26)24-25-21(27)30-12-14-3-7-16(23)8-4-14/h1-10H,11-12H2 |
InChI-Schlüssel |
SUEQBAYRJVERPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (E)-4-oxo-4-[4-[(2-phenylacetyl)amino]piperidin-1-yl]but-2-enoate](/img/structure/B2573034.png)


![2-benzamido-N-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2573037.png)

![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2573041.png)
![N-Ethyl-N-[2-[3-(4-methylpiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2573042.png)



![8-chloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2573052.png)

